
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione, also known as FPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTT belongs to the class of thiadiazinane-2-thione derivatives, which have been reported to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions and Aromatic Sulfide Synthesis Research on aromatic sulfides highlights the utility of cross-coupling reactions involving sulfur sources and halide substrates. A study by Qiao, Wei, and Jiang (2014) demonstrated the palladium-catalyzed cross-coupling of various aryl and alkyl halides with sodium thiosulfate to synthesize aromatic thioethers, including derivatives with furan and pyridine components. This method, leveraging the environmentally friendly sodium thiosulfate, presents a novel approach to constructing C-S bonds without using thiols or thiophenols, marking a significant advancement in the synthesis of sulfur-containing aromatic compounds (Qiao, Wei, & Jiang, 2014).
Electrosynthesis and Optoelectronic Properties Liu et al. (2016) explored the electrosynthesis of furan and pyridinechalcogenodiazole-based π-conjugated systems using a donor-acceptor approach. Their work involved synthesizing novel monomers and polymers, followed by an examination of their optoelectronic properties, including intramolecular charge transfer, optical and electrochemical behaviors, and electrochromic performance. This research provides insights into the development of materials with potential applications in electronics and photonics, underscoring the importance of the structural components derived from furan and pyridine in tuning electronic properties (Liu et al., 2016).
Synthetic Strategies for Heterocyclic Compounds El-Essawy and Rady (2011) focused on the synthesis of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, based on N-(furan-2-ylmethylidene) derivatives. Their work outlines a versatile synthetic pathway that enables the creation of a variety of heterocyclic structures, offering valuable methodologies for the development of pharmaceuticals and agrochemicals. This study exemplifies the strategic use of furan derivatives in constructing complex heterocyclic frameworks (El-Essawy & Rady, 2011).
Anion Recognition and Sensor Development Sessler et al. (2003) contributed to the field of anion recognition by developing new pyrrolic receptors based on calix[2]bipyrrole[2]furan and calix[2]bipyrrole[2]thiophene. These receptors exhibited a selective affinity for carboxylate anions over spherical anions, demonstrating potential applications in sensor technology and anion-targeted therapeutic strategies. The incorporation of furan and thiophene moieties into the receptor design plays a crucial role in modulating selectivity and binding affinity (Sessler, An, Cho, & Lynch, 2003).
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINDQCBKGHLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

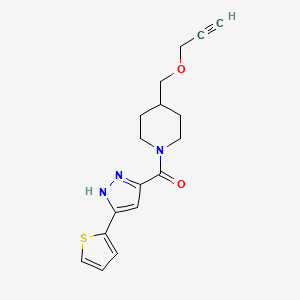
![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
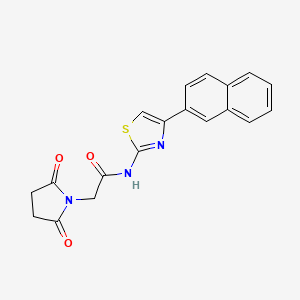
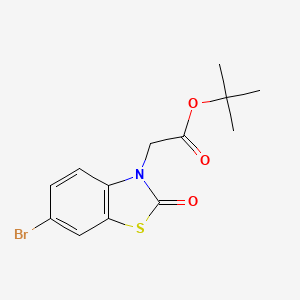
![(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2777864.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2777869.png)
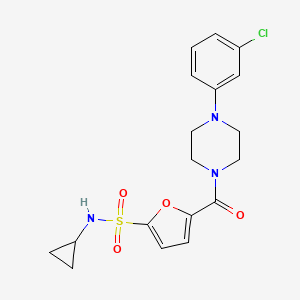
![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2777871.png)
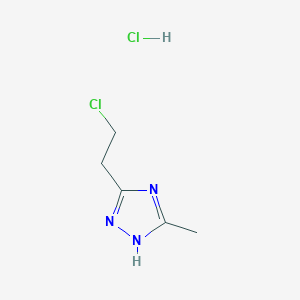
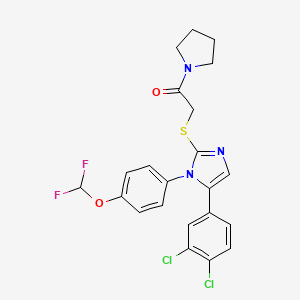
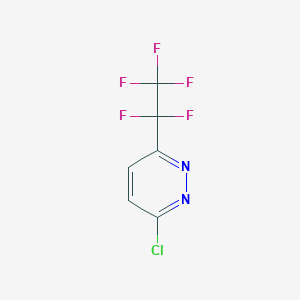
![3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777877.png)